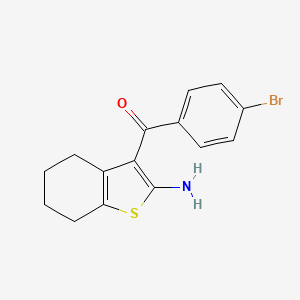

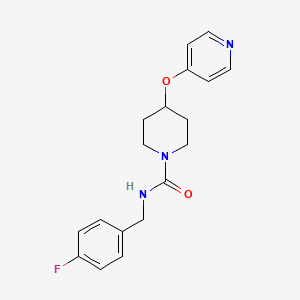

3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Properties

A study evaluated the antitumor properties of 2-(4-aminophenyl)benzothiazoles, which include compounds structurally similar to 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine. These compounds exhibited potent antitumor properties in vitro and in vivo, with metabolic inactivation being reduced through isosteric replacement of hydrogen with fluorine atoms around the benzothiazole nucleus. Additionally, amino acid conjugation was used to overcome limitations posed by drug lipophilicity, resulting in water-soluble prodrugs showing promising preclinical results for breast and ovarian cancer treatments (Bradshaw et al., 2002).

Heterocyclic Synthesis

The compound was also used in the synthesis of diverse heterocyclic compounds. For instance, it served as a precursor in the synthesis of 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens, highlighting its versatility in organic synthesis and potential applications in pharmaceutical chemistry (Chapman et al., 1968).

Selective Estrogen Receptor Modulator Synthesis

Another application involved its use in the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs. It was instrumental in producing key intermediates for these compounds, underscoring its importance in the development of therapeutics for conditions like osteoporosis and breast cancer (Petrov et al., 2015).

Analgesic and Anti-inflammatory Applications

Research also explored the synthesis of 3-substituted-4-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-á]pyrimidines using a similar compound. These derivatives were evaluated for their potential analgesic, anti-inflammatory, and anti-arthritic properties, indicating the compound's potential role in the development of new therapeutic agents (Vega et al., 1990).

Antimicrobial Activities

Furthermore, studies have been conducted on related benzothiophene derivatives for their antimicrobial activities. For example, a study synthesized novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives and screened them for antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).

Mécanisme D'action

Target of Action

It is structurally similar to bromfenac , which primarily targets Prostaglandin G/H synthase 2 (also known as Cyclooxygenase-2 or COX-2) and has a lower affinity for Prostaglandin G/H synthase 1 (COX-1) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .

Mode of Action

Based on its similarity to bromfenac , it is likely that it works by inhibiting COX-1 and COX-2, thereby blocking the synthesis of prostaglandins . This results in a decrease in the signs and symptoms of inflammation.

Biochemical Pathways

By inhibiting cox-1 and cox-2, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and regulation of blood flow .

Pharmacokinetics

Bromfenac, a structurally similar compound, is known to have good ocular penetration and is metabolized primarily by cyp2c9 . It is excreted 82% in urine and 13% in feces .

Result of Action

By inhibiting the synthesis of prostaglandins, it would likely reduce inflammation and associated symptoms .

Safety and Hazards

Propriétés

IUPAC Name |

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNOS/c16-10-7-5-9(6-8-10)14(18)13-11-3-1-2-4-12(11)19-15(13)17/h5-8H,1-4,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQABKSSRXRPGDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)

![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)

![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2410786.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)

![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)